5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol It is a derivative of pyridine, characterized by the presence of a chloro group, a cyclopropyl group, and a nitrile group attached to the pyridine ring
Preparation Methods
The synthesis of 5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves several steps. One common method includes the reaction of 5-chloro-2-cyclopropyl-3-pyridinecarbonitrile with an appropriate oxidizing agent to introduce the oxo group at the 2-position of the pyridine ring . The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and may require catalysts to facilitate the oxidation process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile include other pyridine derivatives with different substituents. For example:
5-Chloro-2-cyclopropyl-6-hydroxypyridine-4-carboxylic acid: This compound has a hydroxyl group instead of an oxo group.
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: This compound has a different ring structure but similar functional groups. The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-6-cyclopropyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-6(4-11)9(13)12-8(7)5-1-2-5/h3,5H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYDXVGPMQNYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C(=O)N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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